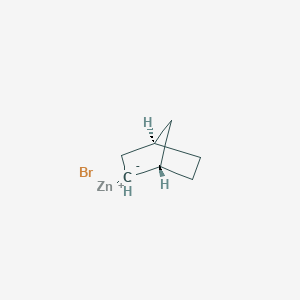

CID 71311342

Description

CID 71311342 is a chemical compound of significant interest in analytical and pharmacological research. For instance, Figure 1 in highlights its analysis via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, suggesting it is a volatile or semi-volatile compound with distinct chromatographic fractions . Its mass spectrum further indicates a unique fragmentation pattern, which aids in structural identification and purity assessment.

This compound’s applications span analytical chemistry, as demonstrated in , where similar CID (collision-induced dissociation) techniques are used to differentiate structural isomers like ginsenosides. This implies that this compound may serve as a reference standard or intermediate in mass spectrometry-based structural elucidation .

Properties

Molecular Formula |

C7H11BrZn |

|---|---|

Molecular Weight |

240.4 g/mol |

InChI |

InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1/t6-,7+;;/m0../s1 |

InChI Key |

JEXFPFZAWUXDFP-AUCRBCQYSA-M |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[CH-]2.[Zn+]Br |

Canonical SMILES |

C1CC2CC1C[CH-]2.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of exo-2-Norbornylzinc bromide typically involves the reaction of exo-2-norbornyl bromide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

exo-2-Norbornyl bromide+Zn→exo-2-Norbornylzinc bromide

Industrial Production Methods: Industrial production of exo-2-Norbornylzinc bromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: exo-2-Norbornylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.

Common Reagents and Conditions:

Reagents: Common reagents used with exo-2-Norbornylzinc bromide include halides, alkyl halides, and aryl halides.

Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to optimize the reaction rate and yield.

Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemistry: In organic chemistry, exo-2-Norbornylzinc bromide is used as a reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of various chemical frameworks.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using exo-2-Norbornylzinc bromide can have significant biological and medicinal properties. These compounds can be used as intermediates in the synthesis of drugs and other biologically active molecules.

Industry: In the industrial sector, exo-2-Norbornylzinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its role in the synthesis of complex molecules makes it an important reagent in various industrial processes .

Mechanism of Action

The mechanism by which exo-2-Norbornylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings from Comparative Studies

Analytical Utility: this compound shares methodological relevance with ginsenosides (), where CID techniques differentiate isomers via fragmentation patterns. This contrasts with oscillatoxin derivatives (), which require advanced spectral libraries due to their complex polyketide structures . Unlike CAS 7312-10-9 and CAS 1033610-45-5, which are prioritized for their pharmacokinetic properties (e.g., BBB permeability), this compound’s primary value lies in analytical workflows .

Structural Complexity :

- Oscillatoxin derivatives (e.g., CID 101283546) exhibit higher molecular weights and intricate biosynthetic pathways compared to this compound, which is likely a smaller molecule optimized for MS compatibility .

This highlights divergent research applications—pharmacology versus analytical chemistry .

Synthetic Accessibility :

- This compound’s synthesis may parallel methods in and , where intermediates are purified via vacuum distillation or column chromatography. This contrasts with oscillatoxins, which are often isolated from marine organisms .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 71311342?

- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Ensure it is narrow, measurable, and addresses knowledge gaps. For example:

- Population: Chemical properties of this compound.

- Intervention: Synthesis under varying conditions.

- Comparison: Stability compared to analogs.

- Outcome: Identify optimal synthesis pathways.

- Key Steps :

Conduct a preliminary literature review to identify gaps .

Refine the question using peer feedback and feasibility testing .

Avoid vague terms; specify variables (e.g., temperature, pH) .

Q. What are the critical components of a literature review for this compound?

- Methodology :

- Primary Sources : Peer-reviewed journals, patents, and conference proceedings.

- Secondary Sources : Review articles and meta-analyses.

- Steps :

Use databases (e.g., PubMed, SciFinder) with search terms like "this compound synthesis" or "spectroscopic characterization" .

Organize findings thematically (e.g., synthesis methods, biological activity).

Critically evaluate contradictions (e.g., conflicting solubility data) .

Q. How to design an initial experimental protocol for this compound?

- Guidelines :

- Variables : Define independent (e.g., reaction time) and dependent variables (e.g., yield).

- Controls : Include negative/positive controls for reproducibility.

- Documentation : Maintain a lab notebook with timestamps and raw data .

- Example Protocol :

| Step | Action | Reference |

|---|---|---|

| 1 | Synthesize this compound via Method A | |

| 2 | Characterize purity via HPLC | |

| 3 | Compare stability under pH 3–9 |

Advanced Research Questions

Q. How to address contradictory data in spectroscopic analysis of this compound?

- Approach :

Error Analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratio) .

Reproducibility : Replicate experiments under identical conditions .

Statistical Validation : Use ANOVA or t-tests to compare datasets .

- Case Study : If FTIR spectra conflict with literature, cross-validate using X-ray crystallography or computational modeling (e.g., DFT) .

Q. What statistical methods are appropriate for multivariate analysis in CID studies?

- Methods :

- Principal Component Analysis (PCA) : Reduces dimensionality in spectral datasets.

- Cluster Analysis : Groups compounds by reactivity or solubility profiles.

- Implementation :

- Use software like R or Python’s SciPy for analysis .

- Report confidence intervals and p-values to validate significance .

Q. How to integrate computational and experimental data in compound characterization?

- Mixed-Methods Design :

Computational : Perform molecular dynamics simulations to predict stability .

Experimental : Validate predictions via DSC (Differential Scanning Calorimetry).

Triangulation : Compare results to resolve discrepancies .

- Tools :

- Gaussian (DFT calculations), AutoDock (binding affinity), or MDynaMix (solvent interactions).

Data Presentation and Ethical Considerations

Q. How to structure a research paper on CID 71311344 for high-impact journals?

- Sections :

- Introduction : Link this compound’s properties to broader scientific challenges .

- Methods : Cite standardized protocols (e.g., IUPAC guidelines) .

- Results : Use tables/figures with error bars (e.g., ±SD) .

- Discussion : Contrast findings with prior work; propose mechanistic hypotheses .

Q. What ethical guidelines apply to this compound research?

- Key Points :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.